N-(5-methyl-3-isoxazolyl)-4-biphenylsulfonamide, specifically the compound designated as 3 and named N-(3,4-dimethyl-5-isoxazolyl)-4'-(2-oxazolyl)[1,1'-biphenyl]-2-sulfonamide (BMS-193884), was synthesized through a series of structure-activity relationship (SAR) studies focusing on 4'-oxazolyl-N-(3,4-dimethyl-5-isoxazolyl)[1,1'-biphenyl]-2-sulfonamide derivatives. [] The synthesis aimed to improve potency and metabolic stability by incorporating an oxazole ring at the 4'-position of the biphenylsulfonamide structure.
N-(5-methyl-3-isoxazolyl)-4-biphenylsulfonamide exhibits its therapeutic effect by acting as an antagonist of the endothelin-A (ET-A) receptor. [] Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that exerts its effects by binding to two receptor subtypes: ET-A and endothelin-B (ET-B). While ET-B receptors are involved in both vasoconstriction and vasodilation, ET-A receptors primarily mediate vasoconstriction. By selectively blocking ET-A receptors, N-(5-methyl-3-isoxazolyl)-4-biphenylsulfonamide inhibits the binding of ET-1 to these receptors, thereby preventing the activation of downstream signaling pathways that lead to vasoconstriction.
N-(3,4-dimethyl-5-isoxazolyl)-4'-(2-oxazolyl)[1,1'-biphenyl]-2-sulfonamide (BMS-193884), a specific example within the broader class of N-(5-methyl-3-isoxazolyl)-4-biphenylsulfonamides, has been identified as a promising candidate for clinical development for congestive heart failure due to its potent and selective ET(A) antagonism. [] This suggests a potential role for N-(5-methyl-3-isoxazolyl)-4-biphenylsulfonamide and its derivatives in the treatment of cardiovascular diseases where ET-A receptor antagonism is desired.
CAS No.: 115-71-9
CAS No.: 18097-67-1
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2